Bromo vs. Chloro Substitution Effects
Replacement of the terminal bromine atom with chlorine in the butyl chain produces 5-(4-chlorobutyl)hydantoin (CAS 40126-55-4). This seemingly minor change yields measurable differences in lipophilicity and molecular weight, which directly influence compound handling, chromatographic behavior, and potential membrane permeability. The bromo analog exhibits a higher LogP (1.42) compared to the chloro analog (LogP = 1.26), indicating greater lipophilicity .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.42 |
| Comparator Or Baseline | 5-(4-Chlorobutyl)hydantoin: LogP = 1.26 |
| Quantified Difference | ΔLogP = +0.16 (bromo analog is 1.13× more lipophilic) |
| Conditions | Predicted/calculated values from vendor technical datasheets |
Why This Matters
The higher lipophilicity of the bromo analog may translate to improved membrane permeability in cell-based assays, making it a preferred choice for intracellular target engagement studies.
